molecular formula C17H17N3O3S B021104 N-Desmethyl Rosiglitazone CAS No. 257892-31-2

N-Desmethyl Rosiglitazone

Katalognummer B021104
CAS-Nummer: 257892-31-2
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Rosiglitazone is a major metabolite of rosiglitazone , a potent and selective PPARγ ligand present in formulations that have been used to treat type 2 diabetes . Rosiglitazone is metabolized by the cytochrome P450 (CYP) isoform CYP2C8 to form N-desmethyl rosiglitazone .


Molecular Structure Analysis

The molecular formula of N-Desmethyl Rosiglitazone is C17H17N3O3S . The molecular weight is 343.40 .


Physical And Chemical Properties Analysis

N-Desmethyl Rosiglitazone has a density of 1.4±0.1 g/cm3, a boiling point of 612.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 93.4±0.3 cm3, and it has 6 H bond acceptors and 2 H bond donors .

Wissenschaftliche Forschungsanwendungen

Application: Antidiabetic Activity

Summary:

N-Dm-R is a major metabolite of rosiglitazone (RSG), an oral antidiabetic agent used to treat Type 2 diabetes mellitus. RSG belongs to the class of thiazolidinediones or glitazones. The chiral center at the C-5 of the thiazolidinedione ring is prone to racemization at physiological pH. Although both enantiomers and racemates of glitazones show equivalent activity in animal models, studies suggest that the (S)-isomer is responsible for the antidiabetic activity .

Methods:

  • Metabolism : RSG is metabolized by cytochrome P450 (CYP) isoform CYP2C8 to form N-Dm-R .
  • Chiral HPLC Separation : Researchers use chiral high-performance liquid chromatography (HPLC) to separate RSG and its metabolites. A Chiralcel OJ-H column with methanol/ethanol (90:10, v/v) as the mobile phase achieves simultaneous chiral separation .

Application: Pharmacokinetics

Summary:

Understanding N-Dm-R’s pharmacokinetics is crucial for dosing and safety considerations. Researchers investigate its absorption, distribution, metabolism, and excretion.

Methods:

  • LC-MS/MS Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies N-Dm-R levels in human plasma .

Application: Racemization Studies

Summary:

Researchers study the racemization of N-Dm-R and its impact on drug stability and efficacy.

Methods:

  • Temperature and pH Variation : Researchers investigate the effect of temperature and pH on N-Dm-R racemization. The half-life decreases significantly with increasing temperature and varies with pH .
  • Factorial Design : A Complete Factorial Design assesses parameters during in vitro metabolism studies .

Safety And Hazards

The safety data sheet for N-Desmethyl Rosiglitazone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Recent research has suggested that rosiglitazone may also be of benefit to a subset of patients with Alzheimer’s disease not expressing the ApoE4 allele . This is the subject of a clinical trial currently underway . Another study suggests that variants in CYP2C8 and SLCO1B1 have a large clinical impact on the therapeutic response to rosiglitazone .

Eigenschaften

IUPAC Name

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475565
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Rosiglitazone

CAS RN

257892-31-2
Record name N-Desmethyl rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Rosiglitazone
Reactant of Route 2
N-Desmethyl Rosiglitazone
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Rosiglitazone
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Rosiglitazone
Reactant of Route 5
N-Desmethyl Rosiglitazone
Reactant of Route 6
N-Desmethyl Rosiglitazone

Citations

For This Compound
47
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
… 135.1 for rosiglitazone, m/z 344.2 → 121.1 for N-desmethyl rosiglitazone, m/z 374.1 → 151.1 for p-… The linear ranges of concentration for rosiglitazone, N-desmethyl rosiglitazone, and p-…
Number of citations: 16 www.sciencedirect.com
G O'Maille, SM Pai, X Tao, GT Douglas Jr… - … of pharmaceutical and …, 2008 - Elsevier
… , rosiglitazone-d 4 , N-desmethyl rosiglitazone, and N-desmethyl rosiglitazone-d 4 were demonstrated to be stable for 356 days, 173 days, 69 days and 31 days, respectively. …
Number of citations: 32 www.sciencedirect.com
Baldwin, Chenery - British journal of clinical pharmacology, 1999 - Wiley Online Library
… Result The major products of metabolism following incubation of rosiglitazone with human liver microsomes were para-hydroxy and N-desmethyl rosiglitazone. The rate of formation …
Number of citations: 368 bpspubs.onlinelibrary.wiley.com
LA Calixto, ARM de Oliveira, VAP Jabor… - European journal of drug …, 2011 - Springer
… Rosiglitazone (RSG), a thiazolidinedione antidiabetic drug, is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy …
Number of citations: 7 link.springer.com
M Bazargan, DJR Foster, AK Davey, BS Muhlhausler - Drugs in R&D, 2017 - Springer
… However, all existing studies of rosiglitazone metabolism have been undertaken using the metabolite formation method, in which only the formation of N-desmethyl rosiglitazone and …
Number of citations: 10 link.springer.com
PJ Cox, DA Ryan, FJ Hollis, AM Harris, AK Miller… - Drug Metabolism and …, 2000 - ASPET
… The phase I metabolites, N-desmethyl-rosiglitazone (M12, SB-237216) and unconjugated para-hydroxyrosiglitazone (M13, SB-275286, not detected in plasma) were 20-fold less potent …
Number of citations: 368 dmd.aspetjournals.org
L Nguyen, J Holland, D Miles, C Engel… - The Journal of …, 2015 - Wiley Online Library
… In study 3, blood samples (4 mL) for analysis of rosiglitazone and metabolite N-desmethyl rosiglitazone on day 1 and for cabozantinib, rosiglitazone, and N-desmethyl rosiglitazone on …
Number of citations: 76 accp1.onlinelibrary.wiley.com
LA Calixto, PS Bonato - Journal of separation science, 2010 - Wiley Online Library
… A three-phase hollow-fiber liquid-phase microextraction method for the analysis of rosiglitazone and its metabolites N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone in …
SV Nikulin, EA Tonevitsky, AA Poloznikov - Russian Chemical Bulletin, 2017 - Springer
… The concentration of the major metabolite of rosiglitazone, N desmethyl rosiglitazone, decreased upon the addition of either sulfaphenazole, a cytochrome P450 2C9 inhibitor, or …
Number of citations: 6 link.springer.com
J He, YF Hu, LF Duan, ZR Tan, LS Wang… - … of pharmaceutical and …, 2007 - Elsevier
… A possible chromatography peak (m/z 121, its parent ion m/z 344) of N-desmethyl rosiglitazone … of rosiglitazone and its metabolite N-desmethyl rosiglitazone concentrations in plasma. …
Number of citations: 41 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.